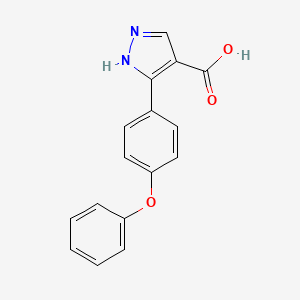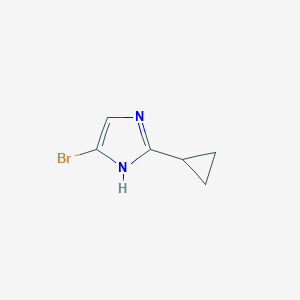![molecular formula C15H13FN2O3S2 B2509829 N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1351654-87-9](/img/structure/B2509829.png)
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds involves multi-step chemical reactions that result in the formation of benzenesulfonamide derivatives with various substituents. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase includes the preparation of key intermediates followed by the introduction of specific substituents to achieve the desired biological activity . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for antidiabetic activity involves the synthesis of substituted benzothiazoles followed by sulfonamide formation . These synthetic routes typically involve reactions such as sulfonation, nitration, and condensation to introduce the benzenesulfonamide moiety and the desired substituents on the thiazole ring.
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is characterized by the presence of a benzenesulfonamide core, which is a common feature in many biologically active compounds. The presence of a thiazole ring and a fluorophenoxy group in the structure contributes to the compound's potential interactions with biological targets. For example, the docking of the most active antidiabetic compounds into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 suggests potential hydrogen bond interactions with catalytic amino acid residues . This indicates that the molecular structure of these compounds is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds is influenced by the functional groups present in their structure. The benzenesulfonamide moiety, in particular, is known to participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases . The presence of substituents like fluorine can also affect the electron distribution within the molecule, potentially influencing its reactivity and the ability to form hydrogen bonds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of a fluorophenoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The benzenesulfonamide core is also known to confer good water solubility, which is beneficial for the bioavailability of the compounds .
Applications De Recherche Scientifique
Biochemical Inhibition and Therapeutic Potential
A study by Röver et al. (1997) focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides, highlighting their high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme is a target for neurological disease treatment due to its role in the kynurenine pathway, which is involved in neurodegenerative disorders. The compounds demonstrated both in vitro efficacy and in vivo potential to increase neuroprotective kynurenic acid in the brain, suggesting their utility in exploring neurological conditions and potentially treating them (Röver et al., 1997).
Anticancer and DNA Interaction
González-Álvarez et al. (2013) developed mixed-ligand copper(II)-sulfonamide complexes with derivatives similar in structure to the compound of interest. These complexes exhibited significant DNA binding, cleavage capabilities, and demonstrated antiproliferative activity against cancer cells, suggesting a potential pathway for cancer therapy development (González-Álvarez et al., 2013).
Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, revealing their high singlet oxygen quantum yield. These properties are crucial for the effectiveness of photosensitizers in photodynamic therapy, a treatment modality for cancer. The study highlights the compound's potential in developing new therapeutic options for cancer treatment, demonstrating the versatility of sulfonamide derivatives in medical applications (Pişkin et al., 2020).
Environmental and Biological Sensing
A fluorogenic probe based on the sulfonamide structure was developed for the selective discrimination of thiophenols over aliphatic thiols, as described by Wang et al. (2012). This probe's sensitivity and specificity are valuable for detecting toxic substances in environmental samples, showcasing the compound's application in chemical sensing and environmental safety (Wang et al., 2012).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIZHSHLMTYJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

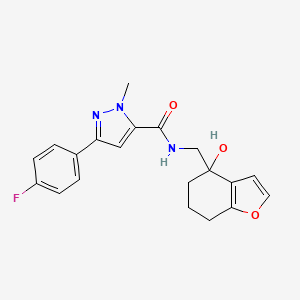

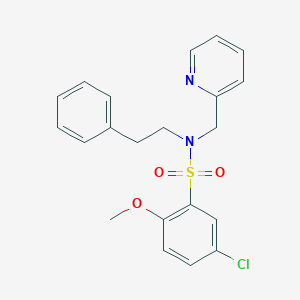
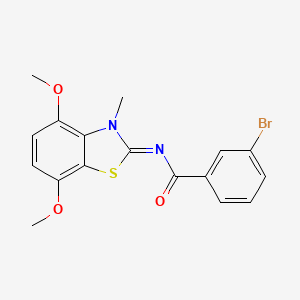
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)
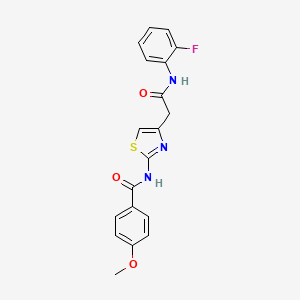
![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
